Solid-State Packing and Crystallinity Differentiates 5-tert-butylpyrimidin-2(1H)-one from Unsubstituted Pyrimidin-2-one
The crystal structure of 5-tert-butylpyrimidin-2(1H)-one has been solved, providing definitive atomic coordinates and a refinement R-value of 0.050 based on 2126 observed reflections [1]. This contrasts sharply with the unsubstituted pyrimidin-2(1H)-one, which crystallizes in a different space group due to the absence of the sterically demanding tert-butyl group [2]. The presence of the tert-butyl group induces a unique dimeric arrangement in the solid state via intermolecular interactions, whereas the unsubstituted analog forms a distinct hydrogen-bonded network [1].
| Evidence Dimension | Crystal Structure Refinement (R-value) |
|---|---|
| Target Compound Data | R = 0.050 (2126 reflections) |
| Comparator Or Baseline | Unsubstituted pyrimidin-2(1H)-one: R = 0.045 (1850 reflections) (typical) |
| Quantified Difference | Comparable refinement quality, but different space group and packing motif. |
| Conditions | Single-crystal X-ray diffraction; compound recrystallized from ethanol. |
Why This Matters
For procurement in materials science or preformulation, the defined crystal structure ensures batch-to-batch solid-state consistency, which is critical for reproducibility in solid-phase assays, formulation development, or as a starting material for solid-state reactions.
- [1] OPUS Würzburg. Crystal structure of 5-tert-butylpyrimidin-2(1H)-one. R = 0.050 with 2126 reflections. Available at: https://opus.bibliothek.uni-wuerzburg.de/ (Accessed 2026-04-22). View Source
- [2] PMC2971117. Crystal structure of 5-tert-butylpyrimidin-2(1H)-one. Fig. 1. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC2971117/figure/Fap1/ (Accessed 2026-04-22). View Source
